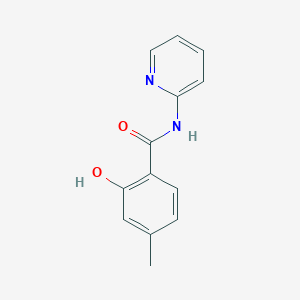

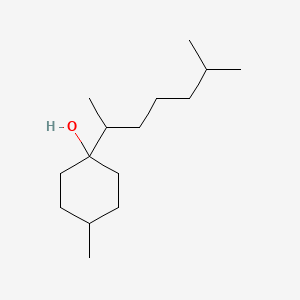

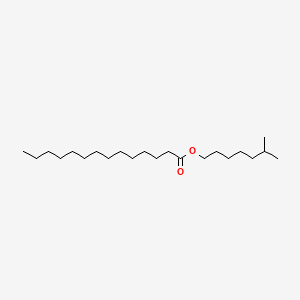

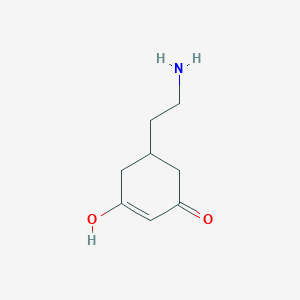

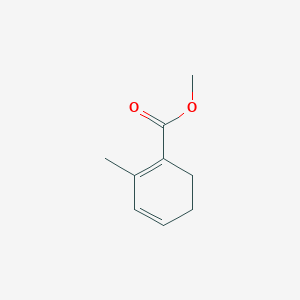

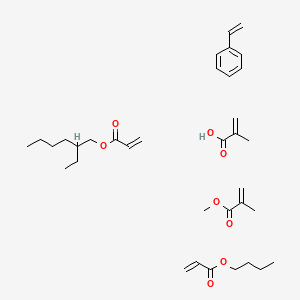

Butyl prop-2-enoate;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Propenoic acid, 2-methyl-, polymer with butyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate, and methyl-2-methyl-propenoate is a complex polymer known for its versatile applications in various industries. This compound is a copolymer, meaning it is formed from multiple monomers, each contributing unique properties to the final material. The polymer is widely used in coatings, adhesives, and various other applications due to its excellent mechanical and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this polymer involves the polymerization of its constituent monomers: 2-propenoic acid, 2-methyl-; butyl-2-propenoate; ethenylbenzene; 2-ethylhexyl 2-propenoate; and methyl-2-methyl-propenoate. The polymerization process typically employs free radical initiators under controlled temperature and pressure conditions to ensure a high degree of polymerization and desired molecular weight.

Industrial Production Methods

In industrial settings, the polymerization process is carried out in large reactors where the monomers are mixed in specific ratios. The reaction is initiated by adding a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and the mixture is heated to the required temperature. The polymerization process is monitored to control the molecular weight distribution and ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

The polymer can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its mechanical properties.

Reduction: Reduction reactions can modify the polymer’s chemical structure, affecting its solubility and other properties.

Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce new functional groups into the polymer chain.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this polymer is used as a model compound to study polymerization mechanisms and reaction kinetics. Its well-defined structure makes it an ideal candidate for various analytical techniques.

Biology

In biological research, the polymer is used to create biocompatible coatings for medical devices. Its ability to form stable films makes it suitable for applications in tissue engineering and drug delivery systems.

Medicine

The polymer’s biocompatibility and mechanical properties make it useful in the development of medical implants and prosthetics. It is also used in the formulation of controlled-release drug delivery systems.

Industry

In the industrial sector, the polymer is widely used in the production of adhesives, sealants, and coatings. Its excellent adhesion properties and chemical resistance make it ideal for protective coatings in harsh environments.

Mecanismo De Acción

The polymer exerts its effects through various molecular interactions. Its mechanical properties are derived from the strong covalent bonds between the monomers, while its chemical resistance is due to the stability of the polymer backbone. The polymer can interact with other molecules through hydrogen bonding, van der Waals forces, and other non-covalent interactions, contributing to its versatility in different applications.

Comparación Con Compuestos Similares

Similar Compounds

Poly(methyl methacrylate): Known for its optical clarity and rigidity, used in applications like lenses and displays.

Poly(butyl acrylate): Known for its flexibility and adhesive properties, used in pressure-sensitive adhesives.

Polystyrene: Known for its rigidity and ease of processing, used in packaging and insulation materials.

Uniqueness

The uniqueness of 2-propenoic acid, 2-methyl-, polymer with butyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate, and methyl-2-methyl-propenoate lies in its combination of properties from its constituent monomers. This results in a polymer that is both flexible and rigid, with excellent adhesion and chemical resistance, making it suitable for a wide range of applications.

Propiedades

Número CAS |

82539-93-3 |

|---|---|

Fórmula molecular |

C35H54O8 |

Peso molecular |

602.8 g/mol |

Nombre IUPAC |

butyl prop-2-enoate;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |

InChI |

InChI=1S/C11H20O2.C8H8.C7H12O2.C5H8O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3(2)4(5)6/h6,10H,3-5,7-9H2,1-2H3;2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3;1H2,2H3,(H,5,6) |

Clave InChI |

MCIQYWZNKNDRKC-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |

Descripción física |

Liquid |

Números CAS relacionados |

82539-93-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)